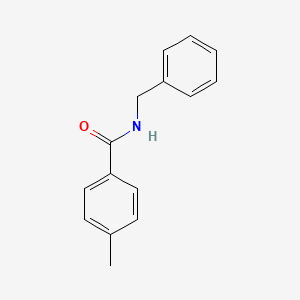

N-benzyl-4-methylbenzamide

Description

Significance and Research Context of N-benzyl-4-methylbenzamide

This compound, a member of the benzamide (B126) class of organic compounds, holds significance primarily as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a benzamide core with a benzyl (B1604629) group attached to the nitrogen and a methyl group at the para-position of the benzoyl ring, provides a versatile scaffold for chemical modifications. Researchers have utilized this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science.

The research context of this compound is often situated within broader investigations into the biological activities of benzamide derivatives. While the compound itself is not typically the final active principle, its role as a precursor allows for the systematic exploration of structure-activity relationships in newly synthesized molecules. For instance, derivatives of N-benzylbenzamide have been investigated for their potential as anticancer and antitubercular agents. cbijournal.com

Overview of Benzamide Derivatives in Scientific Disciplines

Benzamide derivatives represent a vast and important class of compounds that are prevalent across multiple scientific disciplines. ontosight.ai Their utility stems from the stable amide linkage and the customizable nature of the aromatic rings. In medicinal chemistry, the benzamide scaffold is a common feature in a wide array of pharmaceuticals, exhibiting activities such as antiemetics, antipsychotics, and anti-inflammatory agents. ontosight.aiontosight.ai The ability of the benzamide group to form hydrogen bonds and engage in other non-covalent interactions is crucial to its function in biological systems.

Beyond pharmaceuticals, benzamide derivatives are integral to agrochemicals and materials science. In agriculture, they can be found in herbicides and fungicides. In materials science, the incorporation of benzamide moieties into polymers can enhance properties like thermal stability and mechanical strength due to the rigidity and hydrogen-bonding capabilities of the amide group.

Historical Perspective of this compound Studies

The study of this compound is rooted in the broader history of amide synthesis, a fundamental transformation in organic chemistry. The classical methods for forming the amide bond, such as the reaction of a carboxylic acid derivative (like an acid chloride) with an amine, have been known for over a century. Early research involving this compound would have likely focused on its synthesis and basic characterization as part of systematic explorations of amide chemistry.

More contemporary studies have shifted towards developing more efficient and environmentally benign synthetic routes. This includes the use of various catalysts, such as those based on copper, ruthenium, and iridium, to facilitate the direct amidation of alcohols with amines or the coupling of nitriles with alcohols. nih.govniscair.res.in These modern approaches aim to improve yields, reduce waste, and avoid the use of harsh reagents that were common in earlier synthetic methods.

Current Research Trends and Future Directions for this compound

Current research involving this compound and its derivatives is largely driven by the pursuit of new therapeutic agents and functional materials. One prominent trend is the use of this compound as a building block in the synthesis of inhibitors for various enzymes. For example, derivatives of N-benzylbenzamide have been explored as potential inhibitors of enzymes implicated in cancer and tuberculosis. cbijournal.com

Another area of active investigation is the development of novel synthetic methodologies where this compound serves as a model substrate to demonstrate the efficacy of new catalytic systems. nih.gov This includes photoredox catalysis, which utilizes visible light to drive chemical reactions, offering a greener alternative to traditional heating methods. nih.gov

Future research is likely to continue in these directions. The exploration of this compound derivatives in drug discovery will likely expand to new biological targets. Furthermore, the incorporation of this and similar benzamide structures into advanced materials, such as polymers and organic frameworks, for applications in electronics and separations is a promising avenue for future studies. The potential for N-(4-methylbenzyl)benzamide, a closely related isomer, to be a multifunctional optical and piezoelectric crystal suggests that similar properties could be explored for this compound. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | nih.gov |

| Molecular Weight | 225.28 g/mol | nih.gov |

| Appearance | Off-white solid | fishersci.com |

| Melting Point | ~133-135 °C | cbijournal.com |

| XLogP3 | 2.6 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.69 (d, J = 8.0 Hz, 2H), 7.36-7.27 (m, 5H), 7.22 (d, J = 8.0 Hz, 2H), 6.49 (bs, 1H), 4.63 (d, J = 5.0 Hz, 2H), 2.39 (s, 3H) | rsc.org |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2 | rsc.org |

| IR (KBr) | Data available, specific peaks not detailed in source | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIULRTIURUDCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969455 | |

| Record name | N-Benzyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-83-9 | |

| Record name | NSC21778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-4-METHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Methylbenzamide

Established Synthetic Routes to N-benzyl-4-methylbenzamide

Traditional methods for the synthesis of this compound have long relied on fundamental organic reactions such as amidation, coupling of carboxylic acids and amines, and alkylation reactions. These routes are well-documented and continue to be utilized for their reliability.

Amidation Reactions for this compound Formation

A primary and straightforward method for synthesizing this compound is through the direct amidation reaction between an activated form of 4-methylbenzoic acid and benzylamine (B48309). A common approach involves the conversion of 4-methylbenzoic acid to its more reactive acid chloride, which then readily reacts with benzylamine.

Another established amidation method involves the reaction of 4-methylbenzaldehyde (B123495) with benzylamine in the presence of an oxidizing agent. This oxidative amidation provides a direct route from the aldehyde to the amide. For instance, a one-pot oxidative amidation of 4-methylbenzaldehyde with benzylamine has been reported, yielding this compound. acs.org

| Reactants | Reagents/Catalyst | Solvent | Temperature | Yield |

| 4-methylbenzaldehyde, Benzylamine | 2-nitrophenylhydrazine (B1229437) hydrochloride, KBr, Oxone, K₂CO₃ | N,N-dimethylformamide | 50 °C | 65% acs.org |

Coupling Reactions in this compound Synthesis

The direct coupling of 4-methylbenzoic acid and benzylamine, facilitated by a variety of coupling reagents, is a cornerstone of this compound synthesis. These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine. Reagents such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate (HBTU) are effective for this transformation. clockss.org

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Temperature | Yield |

| 4-methylbenzoic acid | Benzylamine | HBTU | Not Specified | Ambient | Good clockss.org |

Alkylation Strategies for this compound

Alkylation of a pre-formed amide or a related nitrogen-containing precursor provides another synthetic avenue. A notable example is the nickel-catalyzed N-alkylation of 4-methylbenzamide (B193301) with benzyl (B1604629) alcohol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative to traditional alkylations that use alkyl halides, as water is the only byproduct.

Novel and Efficient Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of highly efficient and selective methods for the preparation of this compound. These approaches often utilize metal catalysis and one-pot procedures to improve yields, reduce reaction times, and enhance atom economy.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized amide bond formation, and the synthesis of this compound has benefited significantly from these developments. Various metals, including palladium, nickel, iridium, and copper, have been employed to catalyze its formation through different mechanistic pathways.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in carbonylative coupling reactions. For example, the palladium-catalyzed aminocarbonylation of 4-iodotoluene (B166478) with benzylamine in the presence of carbon monoxide offers a route to this compound. mcgill.ca

Nickel-Catalyzed Synthesis: Nickel catalysis has been successfully applied to the direct N-alkylation of amides with alcohols. A phosphine-free nickel-catalyzed reaction between 4-methylbenzamide and benzyl alcohol provides an efficient and sustainable route to the target compound. nih.gov

Iridium-Catalyzed Synthesis: Iridium complexes have been utilized in tandem reactions to produce N-alkylated amides. A notable one-pot, two-step procedure involves the iridium-catalyzed hydration of 4-methylbenzonitrile to form the primary amide, which is then subsequently N-alkylated in situ with benzyl alcohol to afford this compound in high yield. rsc.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also been developed for the synthesis of this compound. One such method is the oxidative amidation of 4-methylbenzaldehyde and benzylamine using a copper-based metal-organic framework (MOF) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govrsc.org

| Catalyst | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Yield |

| [Cp*IrCl₂]₂ | 4-methylbenzonitrile | Benzyl alcohol | n-butylaldoxime, Cs₂CO₃ | Toluene | 81% rsc.org |

| Cu₂(BDC)₂(DABCO) | 4-methylbenzaldehyde | Benzylamine | NCS, TBHP | CH₃CN | 75% nih.govrsc.org |

| Ni(bpy)Cl₂ | Benzotriazinone | Benzyl chloride | Mn, CaCl₂ | DMF (LAG) | Good nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods for the synthesis of this compound have been developed.

An example of a one-pot oxidative amidation involves the reaction of 4-methylbenzaldehyde and benzylamine. This process, which generates the amide directly from the aldehyde and amine in a single reaction vessel, has been achieved using various reagent systems, including a 2-nitrophenylhydrazine hydrochloride-mediated process with Oxone as the oxidant. acs.org

Furthermore, the iridium-catalyzed tandem hydration/N-alkylation reaction described previously also serves as an excellent example of a highly efficient one-pot procedure, starting from a nitrile and an alcohol. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been applied to the synthesis of this compound and related amides. These approaches prioritize the use of renewable resources, environmentally benign solvents, and catalytic methods to improve efficiency and minimize waste.

One notable green method is the direct N-alkylation of 4-methylbenzamide with benzyl alcohol catalyzed by an earth-abundant, non-precious nickel catalyst. researchgate.net This process is highly efficient, proceeds via a hydrogen borrowing methodology, and produces water as the sole byproduct, aligning perfectly with green chemistry ideals. researchgate.net The reaction demonstrates excellent tolerance for a variety of functional groups. researchgate.net

Table 1: Nickel-Catalyzed Synthesis of this compound

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiBr₂/L1* | K₃PO₄ | Toluene | 120 | 92 | researchgate.net |

*L1 refers to a specific phosphine-free ligand used in the study.

Another sustainable approach involves the use of ultrasonic irradiation to facilitate the direct condensation of carboxylic acids and amines. smolecule.comresearchgate.net For benzamide (B126) synthesis, this technique has been shown to be effective in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which acts as a superior and recoverable catalyst. smolecule.com This method is characterized by short reaction times, a simple procedure, high yields, and its eco-friendly nature. smolecule.com

Furthermore, a novel green approach utilizes a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed oxidative coupling of benzyl bromides with amines to form the amide bond. lookchem.com The development of catalytic condensation reactions, such as those using boric acid, also represents a greener alternative to traditional methods that rely on stoichiometric activating agents like thionyl chloride, which generate hazardous waste. walisongo.ac.id

Synthesis of this compound Derivatives and Analogs

The this compound core structure is a versatile template for creating libraries of new chemical entities. The synthesis of its derivatives and analogs is primarily driven by the need to explore structure-activity relationships (SAR) for various applications.

Strategies for Structural Diversification

Late-stage functionalization is a powerful strategy for structural diversification, allowing for the modification of a common core structure in the final steps of a synthetic sequence. This approach is highly efficient for generating a large number of analogs for screening purposes. For instance, a strategy employed in the diversification of related heterocyclic systems involves exploiting a pre-existing functional group, such as a carboxylic acid on the benzamide ring system, to react with a variety of amines, thereby producing a library of different amide derivatives. nih.govacs.org This method allows for rapid exploration of the chemical space around the core scaffold. nih.govacs.org

Another key strategy is the use of multi-step synthetic sequences that build complexity from simple starting materials. Reductive amination of an aldehyde, such as methyl 4-formylbenzoate, followed by further coupling reactions is a common route to produce diverse 4-(aminomethyl)benzamide (B1271630) derivatives. nih.gov Methodologies such as N-acylation with various acyl chlorides or amino acids can be employed to introduce a wide range of substituents, effectively diversifying the parent structure. acs.org

Introduction of Functional Groups for Modulating Activity

The introduction of specific functional groups onto the this compound scaffold is a deliberate strategy to modulate its physicochemical properties and biological activity. The type and position of the functional group are critical in determining its effect.

For example, the introduction of hydroxyl groups onto N-benzylbenzamide structures has been shown to produce potent inhibitors of the enzyme tyrosinase. researchgate.net In one study, a derivative featuring specific hydroxyl substitutions achieved an IC₅₀ value of 2.2 µM, demonstrating a significant enhancement of inhibitory activity. researchgate.net

Table 2: Example of Functional Group Introduction to Modulate Bioactivity

| Parent Scaffold | Introduced Group(s) | Target | Result | Reference |

|---|---|---|---|---|

| N-Benzylbenzamide | Hydroxyls | Tyrosinase | Potent Inhibition (IC₅₀ = 2.2 µM) | researchgate.net |

Conversely, the addition of other groups may have a negative impact on activity. Preliminary SAR studies on related benzamide derivatives indicated that while certain substituents on the phenyl ring are critical for activity, the introduction of a chlorine atom or a nitro-group can significantly decrease antiproliferative effects. nih.gov The creation of analogs such as N-benzyl-3-bromo-4-methylbenzamide, through the introduction of a bromine atom, serves to alter the compound's electronic and steric profile, which in turn influences its chemical and biological behavior. ontosight.ai These examples underscore the importance of targeted functional group introduction as a tool for fine-tuning molecular properties.

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is largely defined by its constituent functional groups: the amide linkage, the benzyl group, and the tolyl group. Key transformations include reactions that cleave the benzyl group and substitutions at various positions on the molecule.

Debenzylation Reactions

The removal of the N-benzyl group, a common protecting group in organic synthesis, is a significant transformation of this compound. This deprotection can be achieved through several methods, ranging from classical chemical reactions to modern enzymatic processes.

A standard method involves palladium-catalyzed hydrogenation. nih.gov The efficiency of this reaction can sometimes be enhanced by additives; for example, acetic acid has been found to facilitate the N-debenzylation of certain N-benzyl-protected aminopyridine derivatives. nih.gov For acid-labile substrates, treatment with a strong acid like trifluoroacetic acid (TFA) can selectively and efficiently cleave the N-benzyl bond. clockss.org

In the pursuit of greener chemical transformations, enzymatic methods have been developed. A laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system offers a selective method for the deprotection of N-benzyl groups under mild, environmentally friendly conditions. rsc.org The reaction proceeds in an oxygen-saturated buffer solution, showcasing a biocatalytic approach to this classic transformation. rsc.org

Table 3: Laccase/TEMPO System for N-Benzyl Deprotection

| Substrate | TEMPO (mol%) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| N-benzyl amine analog | 33 | 16 | 98 | rsc.org |

| N-benzyl amine analog | 20 | 28 | 69 | rsc.org |

| N-benzyl amine analog | 10 | 48 | 26 | rsc.org |

For sterically hindered molecules where standard hydrogenolysis may fail, more robust reagents such as boron trichloride (B1173362) (BCl₃) or N-bromosuccinimide (NBS) under UV irradiation may be required. researchgate.net

Nucleophilic Substitution Reactions

This compound and its precursors can participate in nucleophilic substitution reactions. The amide nitrogen, once deprotonated, can act as a nucleophile to attack electrophiles, a reaction fundamental to the synthesis of N-substituted derivatives. nsf.gov

Furthermore, the amide group itself can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. This can potentially lead to the replacement of the benzylamine moiety with other nucleophiles, such as different amines or alcohols, typically under basic conditions.

Nucleophilic substitution can also occur on the aromatic rings. While the rings in the parent compound are not highly activated for such reactions, the introduction of electron-withdrawing groups, such as fluorine atoms in an analog like N-benzyl-2,3-difluoro-4-methylbenzamide, can make the aromatic ring susceptible to nucleophilic attack and substitution of the fluorine atoms. evitachem.com

Advanced Characterization Techniques and Structural Elucidation of N Benzyl 4 Methylbenzamide

Spectroscopic Characterization of N-benzyl-4-methylbenzamide

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the chemical environment of the hydrogen and carbon atoms within the N-benzyl-4--methylbenzamide molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent exhibits distinct signals corresponding to the different types of protons present. rsc.orgrsc.orgamazonaws.com The aromatic protons of the 4-methylbenzoyl group typically appear as two doublets, one for the protons ortho to the carbonyl group and another for the protons meta to it. rsc.orgrsc.org The five protons of the benzyl (B1604629) group's phenyl ring often present as a multiplet. rsc.orgrsc.org A characteristic doublet is observed for the benzylic methylene (B1212753) (-CH₂-) protons, which is coupled to the adjacent N-H proton. rsc.org The amide proton (N-H) usually appears as a broad singlet or a triplet, and the methyl (-CH₃) protons of the 4-methylbenzoyl group give a sharp singlet. rsc.orgrsc.orgamazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances include the carbonyl carbon (C=O) of the amide group, which appears at a characteristic downfield chemical shift. amazonaws.comsemanticscholar.org The spectrum also shows distinct signals for the quaternary carbons, the aromatic CH carbons, the benzylic methylene carbon, and the methyl carbon. amazonaws.comsemanticscholar.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.orgrsc.orgamazonaws.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.69 - 7.79 | d | 8.0 | 2H, Aromatic (ortho to C=O) |

| 7.27 - 7.36 | m | 5H, Aromatic (benzyl ring) | |

| 7.22 | d | 8.0 | 2H, Aromatic (meta to C=O) |

| 6.49 | bs | 1H, N-H | |

| 4.63 | d | 5.0 | 2H, Benzylic CH₂ |

| 2.39 | s | 3H, CH₃ |

d = doublet, m = multiplet, bs = broad singlet, s = singlet

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ amazonaws.comsemanticscholar.org

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (Amide) |

| 142.0 | Aromatic C (C-CH₃) |

| 138.5 | Aromatic C (ipso-benzyl) |

| 131.6 | Aromatic C (ipso-amide) |

| 129.3 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.9 | Aromatic CH |

| 127.5 | Aromatic CH |

| 127.1 | Aromatic CH |

| 44.1 | Benzylic CH₂ |

| 21.5 | CH₃ |

Mass Spectrometry Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₅H₁₅NO. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. beilstein-journals.org Common fragmentation pathways involve the cleavage of the amide bond, leading to the formation of the benzoyl cation and the benzylamine (B48309) cation or related fragments.

Table 3: Significant Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment Ion |

| 225 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum, typically recorded using a KBr pellet, shows characteristic absorption bands. semanticscholar.org A strong absorption band is observed for the amide C=O stretching vibration. The N-H stretching vibration of the secondary amide appears as a distinct band. semanticscholar.org Other notable absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings. semanticscholar.org

Table 4: Characteristic IR Absorption Bands for this compound semanticscholar.org

| Wavenumber (cm⁻¹) | Assignment |

| 3310 | N-H Stretching |

| 3065, 3025 | Aromatic C-H Stretching |

| 2916 | Aliphatic C-H Stretching |

| 1640 | C=O Stretching (Amide I) |

| 1547 | N-H Bending (Amide II) |

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of a related compound, N-(4-methylbenzyl)benzamide, reveals its crystal system and space group. researchgate.net While specific data for this compound is not as readily available in the provided search results, the study of similar structures provides a strong indication of the expected crystallographic parameters. For instance, N-(4-methylbenzyl)benzamide crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁. researchgate.net This provides a model for the likely crystal system of this compound.

Table 5: Illustrative Crystallographic Data for a Structurally Related Compound (N-(4-methylbenzyl)benzamide) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

Crystallographic Parameters and Space Group Determination

The crystal structure of this compound has been meticulously determined using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in a noncentrosymmetric space group, specifically the orthorhombic space group Pna21. researchgate.net The crystal structure is stabilized by a network of intermolecular N—H⋯O hydrogen bonds and weaker C—H⋯π interactions, which combine to form layers parallel to the a-axis. researchgate.net

The crystallographic data obtained from single-crystal X-ray diffraction are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.9151 |

| b (Å) | 9.7957 |

| c (Å) | 14.3528 |

| α (°) | 90 |

| β (°) | 90 |

This data is derived from single-crystal X-ray diffraction studies on N-(4-methylbenzyl)benzamide, which is an alternative name for this compound. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

To gain a deeper understanding of the intermolecular interactions governing the crystal packing of this compound, Hirshfeld surface analysis was employed. researchgate.netmersin.edu.tr This computational method provides a visual representation of the regions of close contact between adjacent molecules in the crystal lattice. mersin.edu.tr

For this compound, the Hirshfeld surface analysis was instrumental in confirming and quantifying the various intermolecular interactions present. researchgate.net The study focused on interactions such as N—H⋯O, C—H⋯O, and C—H⋯π. researchgate.net The analysis of the Hirshfeld surface and the associated two-dimensional fingerprint plots allows for a detailed examination of these non-covalent interactions, which are crucial in the formation of the supramolecular structure. mersin.edu.tr This technique confirmed that the crystal structure's stability is significantly influenced by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions. researchgate.net

High-Resolution Structural Studies of this compound

High-resolution structural studies are crucial for understanding the intrinsic properties of crystalline materials like this compound. These studies provide detailed insights into the quality of the crystal and its morphology.

Geometrical Modeling of Crystal Morphology

The external shape, or morphology, of a crystal is a direct manifestation of its internal crystal structure and the intermolecular forces at play during its growth. For this compound, the crystal morphology has been predicted through geometrical modeling. researchgate.net A method based on the center of mass propagation vector theory was utilized for this purpose. researchgate.net

This modeling approach uses the strength of intermolecular bonds to predict the final crystal shape. The resulting indexed graphical morphology provides a theoretical model of the crystal's appearance, which can be compared with experimentally grown crystals. researchgate.net This correlation between the internal structure and the external form is a fundamental aspect of crystallography.

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Methylbenzamide

Quantum Chemical Calculations for N-benzyl-4-methylbenzamide

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For this compound, these calculations have been employed to determine its optimal geometry and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. DFT calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining the optimized molecular geometry of this compound and its derivatives. researchgate.net These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Illustrative Data Table: Optimized Geometrical Parameters of this compound (Representative Values)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| N-C (benzyl) | ~1.46 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~121° | |

| Note: The values in this table are representative and are based on typical DFT calculations for similar benzamide (B126) structures. Actual values would be reported in specific peer-reviewed studies. |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. For benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the benzoyl moiety. researchgate.netnih.gov This distribution dictates the molecule's ability to act as an electron donor or acceptor.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Representative Values)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative and represent typical energy levels for similar aromatic amides as determined by DFT calculations. The energy gap is a critical parameter for assessing molecular reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would typically show a region of negative potential (colored in shades of red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the amide hydrogen and aromatic protons would exhibit positive potential (colored in shades of blue), highlighting them as sites for nucleophilic interaction. dergipark.org.tr

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking simulations are essential computational methods for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design.

Ligand-Protein Interaction Analysis

The study of ligand-protein interactions provides a detailed picture of the binding mode of a compound within the active site of a protein. For derivatives of this compound, these interactions have been extensively studied, particularly in the context of their inhibitory activity against various enzymes. A notable example is the interaction of N-benzyl-4-((heteroaryl)methyl)benzamides with the 2-trans-enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. ebi.ac.uknih.gov The crystal structure of an InhA-inhibitor complex (PDB ID: 4QXM) reveals that the benzamide moiety is a key pharmacophore, forming critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. ebi.ac.ukrcsb.org

Enzyme Active Site Docking Simulations

Enzyme active site docking simulations are performed to predict the binding affinity and orientation of a ligand within a specific enzyme's active site. Numerous studies have focused on the docking of benzamide derivatives into the active sites of various enzymes.

Interactive Data Table: Enzyme Docking Studies of Benzamide Derivatives

| Compound Class | Target Enzyme | Key Interactions |

| N-benzyl-4-((heteroaryl)methyl)benzamides | M. tuberculosis InhA | Hydrogen bonds with NAD+ cofactor and key amino acid residues; hydrophobic interactions with the substrate-binding pocket. dntb.gov.uagrafiati.com |

| Benzamide derivatives | Matrix Metalloproteinases (MMPs) | Coordination with the catalytic zinc ion; hydrogen bonding with backbone atoms of the active site. |

| Benzamide-based inhibitors | Kinesin Spindle Protein (KSP) | Interactions with the allosteric binding site, leading to inhibition of motor activity. |

In the case of the InhA enzyme, docking studies with this compound analogues have shown that the N-benzyl group and the 4-methylbenzoyl group occupy distinct pockets within the active site. dntb.gov.ua The amide linker plays a crucial role in correctly orienting the aromatic rings to maximize favorable interactions, leading to potent inhibition of the enzyme. These computational insights are invaluable for the rational design of new and more effective enzyme inhibitors based on the this compound scaffold.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of this compound and its analogs, particularly as inhibitors of biological targets, has been significantly advanced by computational approaches. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for enhanced biological activity and in guiding the design of more potent compounds.

The development of robust SAR models is crucial for predicting the biological activity of novel compounds based on their chemical structure. For derivatives of this compound, these models have been primarily focused on their inhibitory activity against specific enzymes. A notable example is the investigation of N-benzyl-4-((heteroaryl)methyl)benzamides (BHMBs) as inhibitors of the 2-trans enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.

In one such study, a training set of 19 BHMBs with experimentally determined half-maximal inhibitory concentrations (IC50exp) was used to construct linear QSAR models. researchgate.nete4journal.comtandfonline.com These models aimed to correlate the computed gas-phase enthalpies of formation (ΔΔHMM) of the InhA-BHMBx complexes with their experimental inhibitory potencies (pIC50exp). researchgate.nete4journal.comtandfonline.com The resulting gas-phase QSAR model demonstrated a strong correlation, as shown by the following equation:

pIC50exp = -0.2465 × ΔΔHMM + 7.95503 researchgate.nete4journal.comtandfonline.com

This model exhibited a high coefficient of determination (R²) of 0.94, indicating its significant predictive power. researchgate.nete4journal.comtandfonline.com

To further refine the predictive capability, a more sophisticated aqueous phase QSAR model was developed. This model took into account the solvent effect and entropy changes upon ligand binding, correlating the computed complexation Gibbs free energies (ΔΔGcom) with the experimental inhibitory potencies. researchgate.nete4journal.comtandfonline.com The superior aqueous phase QSAR model is described by the equation:

pIC50exp = -0.2370 × ΔΔGcom + 7.8783 researchgate.nete4journal.comtandfonline.com

This model showed an even stronger correlation, with an R² value of 0.97, highlighting the importance of considering solvent effects and entropy in accurately predicting the biological activity of these benzamide derivatives. researchgate.nete4journal.comtandfonline.com

Interactive Data Table: QSAR Models for InhA Inhibitors

| Model Phase | Equation | R² |

|---|---|---|

| Gas Phase | pIC50exp = -0.2465 × ΔΔHMM + 7.95503 | 0.94 |

| Aqueous Phase | pIC50exp = -0.2370 × ΔΔGcom + 7.8783 | 0.97 |

QSAR models are powerful tools in the lead optimization phase of drug discovery. By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR can guide the modification of a lead compound to improve its potency and other desired properties.

In the context of this compound derivatives targeting InhA, the developed QSAR models have been pivotal. e4journal.com The high correlation coefficients of these models validate their use in predicting the inhibitory potencies of newly designed analogs. researchgate.nettandfonline.com The insights gained from the QSAR studies, particularly the superior aqueous phase model, helped in understanding the key energetic contributions to ligand binding. researchgate.nete4journal.comtandfonline.com This knowledge allows for a more rational design of modifications to the this compound scaffold to enhance its interaction with the InhA active site. The models help to recognize the bound active conformation of the benzamide inhibitors, which is a crucial step in lead optimization. e4journal.com

Pharmacophore modeling is another powerful computational technique that complements SAR and QSAR studies. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect.

For the N-benzyl-4-((heteroaryl)methyl)benzamides, a five-point pharmacophore model (PH4) was generated from the active conformations of the training set of inhibitors. researchgate.nete4journal.comtandfonline.com This model served as a virtual screening tool to identify novel and potent analogs from a large virtual combinatorial library (VCL). researchgate.nete4journal.comtandfonline.com The VCL, containing over 114,000 benzamide analogs, was first filtered using Lipinski's rule-of-five to select for drug-like properties, which reduced the library to 73,565 compounds. researchgate.nete4journal.comtandfonline.com

The subsequent screening of this filtered library with the PH4 model identified 90 new and potent BHMBs. researchgate.nete4journal.comtandfonline.com The predicted inhibitory potencies (IC50pre) of these hits were up to 65 times lower than that of the initial lead compound (IC50exp = 20 nM). researchgate.nete4journal.comtandfonline.com The pharmacophore model itself demonstrated excellent predictive ability, with a correlation coefficient (R²) of 0.95 between the experimental and predicted pIC50 values for the training set, as described by the equation:

pIC50exp = 1.0013 × pIC50pre - 0.0085 researchgate.nete4journal.comtandfonline.com

This successful application of pharmacophore modeling and virtual screening showcases its effectiveness in rapidly identifying promising new candidates based on the this compound scaffold. tandfonline.com

Interactive Data Table: Pharmacophore Model for InhA Inhibitors

| Model | Equation | R² |

|---|---|---|

| PH4 | pIC50exp = 1.0013 × pIC50pre - 0.0085 | 0.95 |

Biological and Pharmacological Evaluation of N Benzyl 4 Methylbenzamide and Its Derivatives

In Vitro Biological Activity Screening of N-benzyl-4-methylbenzamide

The initial evaluation of this compound and its analogues involves a series of in vitro screenings to determine their biological effects, including cytotoxicity against cancer cells, enzyme inhibition, and antimicrobial properties.

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Research into a series of N-(benzimidazol-2-yl-methyl) benzamide (B126) derivatives found them to be active against the T47D breast cancer cell line and the A549 lung cancer cell line. hsmc.gr Structure-activity relationship studies indicated that the placement of substituents on the aromatic ring influences cytotoxic potency. hsmc.gr For instance, one derivative with a meta-methyl substitution, compound 4f, showed dual cytotoxic activity against both lung and breast cancer cells. hsmc.gr

A particularly potent derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- evitachem.comthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, known as AZD4877, emerged from studies on kinesin spindle protein (KSP) inhibitors. researchgate.net This compound was identified as a clinical candidate for cancer treatment due to its favorable pharmacokinetic profile and significant in vivo efficacy. researchgate.net Similarly, quinazoline-based derivatives have been evaluated, with one hybrid compound showing selectivity by having a higher IC50 value in normal cell lines compared to cancer cell lines, suggesting it can distinguish between tumorigenic and non-tumorigenic cells. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| N-(Benzimidazol-2-yl-methyl) benzamides | T47D (Breast), A549 (Lung) | Active cytotoxicity, with meta-substituted compounds showing higher activity. | hsmc.gr |

| Thiazolo[5,4-d]pyrimidine (AZD4877) | Various | Arrests cells in mitosis, leading to cell death; selected as a clinical candidate. | researchgate.net |

| Quinazoline-pyrrole hybrids | MCF-7 (Breast), A459 (Lung) | Cytotoxic activity evaluated using MTT assay. | researchgate.net |

| Quinazoline-4(3H)-one derivatives | MCF-7 (Breast), SW480 (Colon), MRC-5 (Normal) | Antiproliferative activity, with one compound showing an IC50 of 84.20 µM in normal cells, indicating selectivity. | researchgate.net |

This compound and its derivatives have been identified as inhibitors of several key enzymes. A series of N-benzylbenzamide derivatives featuring hydroxyl groups were synthesized and found to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net One compound in this series demonstrated an IC50 value of 2.2 µM against mushroom tyrosinase. researchgate.net

In the field of infectious diseases, a novel family of N-benzyl-4-((heteroaryl)methyl)benzamides acts as direct inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), an essential enzyme for Mycobacterium tuberculosis. nih.gov These lead molecules proved to be potent inhibitors of InhA. nih.gov

Furthermore, the derivative AZD4877 is a highly potent inhibitor of the kinesin spindle protein (KSP), with an IC50 of 2 nM. researchgate.net Other benzamide derivatives have also been explored for their inhibitory action. For example, N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide is a potent inhibitor of histone deacetylase (HDAC). evitachem.com

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative/Class | Target Enzyme | Inhibition Potency (IC50) | Reference |

| N-Benzylbenzamide derivative (Compound 15) | Tyrosinase | 2.2 µM | researchgate.net |

| N-benzyl-4-((heteroaryl)methyl)benzamides | InhA (M. tuberculosis) | Potent inhibitors | nih.gov |

| AZD4877 | Kinesin Spindle Protein (KSP) | 2 nM | researchgate.net |

| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Histone Deacetylase (HDAC) | Potent inhibitor | evitachem.com |

The antimicrobial potential of this compound class has been demonstrated against a variety of pathogens. The N-benzyl-4-((heteroaryl)methyl)benzamide derivatives that inhibit InhA also show activity against M. tuberculosis bacteria. nih.gov This is significant as it offers a way to circumvent resistance mechanisms associated with drugs like isoniazid. nih.govevitachem.com

The antimicrobial and antifungal activity of a platinum(II) complex bearing an N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand was evaluated against several bacterial and fungal strains. researchgate.net The study revealed that the free ligand was significantly more active against bacteria than the platinum complex. researchgate.net Research on N-(benzyl carbamoyl)-2-hydroxy substituted benzamides also showed antibacterial and antifungal properties, with specific derivatives being particularly active against Mycobacterium chlorophenolicum and Bacillus subtilis. nih.govresearchgate.net The presence of halogen atoms on the phenyl ring of some derivatives appears to enhance antimicrobial activity against Gram-positive bacterial strains. farmaciajournal.com Additionally, a derivative identified as ZINC18057104, which is an N-benzyl-4-[(N-phenylbenzenesulfonamido)methyl]benzamide, has shown promising activity against Escherichia coli. evitachem.com

Table 3: Antimicrobial and Antifungal Screening of this compound Derivatives

| Derivative/Class | Target Organism(s) | Activity | Reference |

| N-benzyl-4-((heteroaryl)methyl)benzamides | Mycobacterium tuberculosis | Antitubercular activity | nih.gov |

| N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide (free ligand) | Gram-positive and Gram-negative bacteria | Active against bacteria | researchgate.net |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids | Mycobacterium chlorophenolicum | MIC values of 25-50 µg/mL | nih.govresearchgate.net |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | Bacillus subtilis | MIC values of 12.5-50 µg/mL | nih.govresearchgate.net |

| N-benzyl-4-[(N-phenylbenzenesulfonamido)methyl]benzamide | Escherichia coli | Promising antimicrobial activity | evitachem.com |

Investigation of Pharmacological Targets and Mechanisms of Action

Understanding the specific molecular targets and the cellular pathways affected by this compound and its derivatives is crucial for their development as therapeutic agents.

Research has successfully identified direct molecular targets for several derivatives. A co-crystal structure confirmed the direct engagement of N-benzyl-4-((heteroaryl)methyl)benzamides with their target enzyme, InhA, in M. tuberculosis. nih.gov This direct inhibition of InhA is key to their antitubercular activity. evitachem.com

The anticancer derivative AZD4877 specifically targets the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis. researchgate.net Kinetic analysis of tyrosinase inhibitors from the N-benzylbenzamide family revealed that they act as competitive inhibitors with respect to the substrate L-DOPA. researchgate.net Other derivatives have been found to target class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. evitachem.com There is also evidence of derivatives targeting proteases and ion channels. chemdiv.com In receptor-focused studies, while one specific this compound derivative was found to be inactive, related compounds were investigated for their potential to cause allosteric modulation of the CXCR4 receptor by targeting the domain formed by transmembrane helices V and VI (TMV-TMVI). elifesciences.org

The interaction of these compounds with their molecular targets leads to the modulation of critical cellular pathways. The inhibition of KSP by AZD4877 disrupts mitosis, causing cells to arrest in this phase with a characteristic monopolar spindle phenotype, which ultimately triggers cell death. researchgate.net

Derivatives that inhibit HDACs, such as N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells. evitachem.com In the context of infectious diseases, the inhibition of the InhA enzyme by N-benzyl-4-((heteroaryl)methyl)benzamides disrupts the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. evitachem.com Another class of derivatives, N-benzyl-2-methoxybenzamides, has been found to interfere with the β-carotene biosynthesis pathway in plants. evitachem.com Investigations into CXCR4 signaling have explored how allosteric modulators might affect downstream pathways, including ERK1/2 phosphorylation and PI3K activation. elifesciences.org

Structure-Activity Relationship (SAR) Studies in Biological Context

Correlation of Structural Modifications with Biological Potency

The biological potency of this compound analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how specific modifications to different parts of the molecule influence its therapeutic efficacy, particularly as antitubercular and anti-cancer agents.

For antitubercular activity, a novel family of inhibitors based on an N-benzyl-4-((heteroaryl)methyl)benzamide template has been identified as direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govebi.ac.uk The SAR for this class of compounds reveals several key features. The central benzamide core serves as a crucial scaffold. Modifications have been explored at three main sites: the phenol (B47542) ring (A), the 4-ethylphenyl ring (B), and the imide linker in related N-benzoyl-2-hydroxybenzamides. nih.gov In the N-benzyl-4-((heteroaryl)methyl)benzamide series, the nature of the heteroaryl group is critical for potency. nih.gov A co-crystal structure of an initial hit compound with the InhA enzyme provided valuable insights for designing more potent analogs. nih.govebi.ac.uk For instance, in a series of meta-amido bromophenols designed as antitubercular agents, a cyclohexyl substituent on the amido group showed the most potent activity against M. tuberculosis H37Ra (MIC = 0.625 μg/mL). nih.gov Increasing the bulkiness of this substituent, for example with a 4-t-butyl-cyclohexyl group, led to a complete loss of inhibitory activity, indicating a well-defined hydrophobic binding pocket for the amido group. nih.gov Furthermore, a 1-hydroxyl group on the phenyl ring was found to be imperative for activity, as its methylation or replacement with other functional groups resulted in a loss of potency. nih.govscispace.com

In the context of anti-cancer activity, SAR analysis of N-benzylbenzamide-related structures has also yielded significant insights. For a series of novel kinesin spindle protein (KSP) inhibitors, which are crucial for mitotic progression and a target for cancer therapy, specific structural features were correlated with high potency. acs.orgresearchgate.net The derivative (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govmdpi.comthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) was identified as a potent KSP inhibitor with excellent biochemical potency. acs.orgresearchgate.net This highlights the importance of the thiazolo-pyrimidine core and the specific stereochemistry and substitutions on the side chain. In another study on 1,3,4-thiadiazole (B1197879) derivatives, analogs bearing an N-benzyl group showed significant anticancer activity. researchgate.net The SAR analysis revealed that the presence of an aromatic ring and electron-withdrawing substituents, such as fluoro or nitro groups on the phenyl ring attached to the thiadiazole, promoted anticancer activity against cell lines like MCF-7. researchgate.net

The flexibility of the amide bond in some derivatives allows for better accommodation within the active site of target kinases, enhancing efficacy. Modifications to the N-benzyl portion and the benzamide ring can thus be systematically correlated with changes in biological potency against various therapeutic targets.

Drug Discovery and Therapeutic Potential of this compound Analogs

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound"—a chemical entity that demonstrates a desired biological activity and serves as the starting point for further development. slideshare.net For this compound and its analogs, lead compounds have been identified through various screening and design strategies, leading to optimization efforts aimed at enhancing their therapeutic potential.

In the context of antitubercular drug discovery, a novel family of direct InhA inhibitors was identified based on an N-benzyl-4-((heteroaryl)methyl)benzamide template. nih.govebi.ac.uk The initial "hit" compound was discovered through screening, and its co-crystal structure with the InhA enzyme was solved (PDB entry: 4QXM). ebi.ac.ukmdpi.com This structural information was pivotal, providing a clear roadmap for lead optimization. The optimization process involved synthesizing a series of analogs to establish a robust SAR. nih.gov By systematically modifying the heteroaryl moiety and other parts of the benzamide scaffold, researchers were able to develop lead molecules with potent inhibitory activity against both the InhA enzyme and live M. tuberculosis bacteria. nih.gov This chemically tractable series allowed for the rapid exploration of the chemical space around the initial hit. nih.govebi.ac.uk

Similarly, in the search for anti-trypanosomal agents, a phenotypic screen of a compound library led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a starting point. nih.gov This initial hit underwent extensive medicinal chemistry for lead optimization. Eighty-two analogs were synthesized, leading to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov The lead compound from this series demonstrated excellent in vitro potency, drug-like properties, and oral bioavailability, and it was shown to be effective in an acute mouse model of Trypanosoma brucei infection. nih.gov

For anti-cancer applications, the discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govmdpi.comthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) as a KSP inhibitor is a prime example of lead identification and optimization. acs.orgresearchgate.net SAR analysis of a series of novel KSP inhibitors identified this compound as having both high potency and pharmaceutical properties suitable for clinical development. acs.org The optimization process fine-tuned the molecule to achieve a favorable pharmacokinetic profile and significant in vivo efficacy, supporting its selection as a clinical candidate. acs.org

Anti-Cancer Agent Development

Analogs and derivatives of this compound have also emerged as promising candidates for the development of anti-cancer agents. The benzamide scaffold is versatile and has been incorporated into molecules targeting various pathways involved in cancer progression.

One major avenue of research has been the development of inhibitors for the Kinesin Spindle Protein (KSP), also known as Eg5. KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. acs.orgresearchgate.net A series of complex benzamide derivatives has been developed as KSP inhibitors. acs.org The lead compound, (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govmdpi.comthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), demonstrated excellent potency and was selected as a clinical candidate for cancer treatment. acs.orgresearchgate.net

Other benzamide derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. For example, derivatives of N-(3-trifluoromethyl-phenyl)-4-methylbenzamide have shown promise in inhibiting Bcr-Abl, the kinase associated with chronic myeloid leukemia. Furthermore, the synthesis of 1,3,4-thiadiazole derivatives containing an N-benzylbenzamide moiety has yielded compounds with significant inhibitory activity against breast cancer cell lines (e.g., MCF-7). researchgate.net SAR studies in this series indicated that electron-withdrawing groups on the phenyl ring enhance anti-cancer activity. researchgate.net

The table below presents the activity of selected benzamide derivatives against cancer-related targets or cell lines.

| Compound | Target/Cell Line | Activity | Reference |

| AZD4877 | Kinesin Spindle Protein (KSP) | Potent inhibitor, clinical candidate | acs.orgresearchgate.net |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | HEK293T Cell Line | IC₅₀ = 34.71 µM | researchgate.net |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | HEK293T Cell Line | IC₅₀ = 33.74 µM | researchgate.net |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 Breast Cancer Cells | IC₅₀ = 2.6 µM | biointerfaceresearch.com |

This table is for illustrative purposes based on data from cited literature. IC₅₀ is the half-maximal inhibitory concentration.

Anti-Emetic Properties and Development

The benzamide class of compounds, particularly N-substituted benzamides, has long been recognized for potent anti-emetic and gastroprokinetic activities. nih.goviucr.org Research into various derivatives demonstrates that the benzamide scaffold is a key feature in drugs developed for treating nausea and vomiting. mdpi.com Many of these agents exert their effects through mechanisms that can include dopamine (B1211576) D2 receptor antagonism, a property seen in traditional anti-emetics like metoclopramide. nih.govnih.gov

However, extensive research has been dedicated to developing novel benzamide derivatives that can offer significant anti-emetic benefits without the associated dopaminergic side effects. nih.gov Studies on a series of substituted benzamides revealed that modifications at the 2-position of the benzamide ring could diminish or eliminate dopamine D2 receptor antagonism while retaining or even enhancing the antagonism of cisplatin-induced emesis in preclinical models. nih.gov This indicates that the anti-emetic activity is not necessarily dependent on dopamine receptor blockade.

Structurally related analogues, such as a series of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, have been synthesized and evaluated for their gastrokinetic activity, which is closely linked to anti-emetic effects. nih.gov Certain derivatives in this class showed gastrokinetic potency superior to cisapride, a known prokinetic agent, without any activity at dopamine D2 receptors. nih.gov Similarly, other research on N-(4-benzyl-3-morpholinyl)methylbenzamide analogues and related compounds with seven-membered heteroalicycles has demonstrated fairly potent gastric emptying activity. jst.go.jp Computer modeling suggested that the orientation of the N-benzyl group is a critical factor for this activity. jst.go.jp

While the broader class of N-substituted benzamides is well-established for its anti-emetic potential, specific research focusing solely on the anti-emetic properties of this compound is not extensively detailed in the available literature. The development focus has largely been on more complex derivatives that modify the core benzamide structure to optimize potency and selectivity. nih.govresearchgate.net

Pharmacokinetic Profiling and ADME Prediction

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for the development of any therapeutic agent. For this compound and its derivatives, this profile has been primarily investigated through computational (in silico) models, which predict the drug-like properties of compounds. researchgate.nethsmc.gr These predictive studies are essential in early-stage drug discovery to identify candidates with a higher likelihood of success in later clinical phases. ontosight.aibioivt.com

In silico analyses of N-benzyl-4-((heteroaryl)methyl)benzamides, a class of direct derivatives of the core compound, predict a favorable pharmacokinetic profile. researchgate.net These studies suggest that the derivatives are likely to have enhanced cell membrane permeability and high human oral absorption, which are desirable characteristics for orally administered drugs. researchgate.net The pharmacokinetic profile of inhibitors remains a significant area of research to ensure properties like adequate water solubility and metabolic stability. mdpi.com The development of a complex derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, also pointed to a favorable pharmacokinetic profile, supporting its selection as a clinical candidate for cancer treatment. researchgate.netnih.gov

Computational tools like SwissADME are commonly used to predict the physicochemical and pharmacokinetic properties of new compounds. hsmc.gr These platforms analyze structures to estimate parameters governed by principles like Lipinski's rule-of-five, which helps to forecast a compound's potential for oral bioavailability. researchgate.net

For the parent compound, this compound, key physicochemical properties have been computed and are available in public databases. nih.gov These predicted properties provide insight into its likely pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO | nih.gov |

| Molecular Weight | 225.28 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

The XLogP3 value of 2.6 suggests good lipophilicity, which is often correlated with good absorption and membrane permeability. nih.gov The topological polar surface area (TPSA) is also within a range typically associated with good oral bioavailability. While these computational predictions are promising, they must be confirmed through experimental in vitro and in vivo ADME studies to fully characterize the pharmacokinetic profile of this compound. ontosight.ai

Applications of N Benzyl 4 Methylbenzamide in Advanced Materials and Chemical Synthesis

Role in Organic Synthesis as a Versatile Intermediate

The structural features of N-benzyl-4-methylbenzamide make it a valuable intermediate in the synthesis of more complex molecules. The presence of reactive sites, including the amide linkage and the aromatic rings, allows for a variety of chemical transformations.

Building Block for Complex Organic Molecules

While specific, multi-step syntheses starting from this compound are not extensively documented in publicly available research, the benzamide (B126) scaffold is a well-established precursor in the synthesis of various complex organic molecules, including pharmaceuticals and biologically active compounds. The N-benzyl and 4-methylphenyl groups can be modified through electrophilic substitution on the aromatic rings, and the amide bond itself can undergo hydrolysis or reduction to yield amines and aldehydes or alcohols, respectively.

The N-benzylbenzamide scaffold, in a broader sense, is recognized for its utility in medicinal chemistry. For instance, derivatives of N-benzylbenzamide have been investigated as potent inhibitors for certain enzymes, highlighting the importance of this core structure in drug discovery. A novel family of antitubercular agents based on an N-benzyl-4-((heteroaryl)methyl)benzamide template has been developed as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA). nih.gov This demonstrates the adaptability of the N-benzylbenzamide framework for creating intricate molecules with specific biological targets.

The synthesis of this compound derivatives often involves the reaction of 4-methylbenzoyl chloride with benzylamine (B48309). This straightforward amide formation provides a foundation for further chemical modifications. The reactivity of the benzamide group allows for its conversion into other functional groups, thereby expanding its utility as a versatile building block.

Reagent and Catalyst Applications

The potential of this compound and its derivatives as reagents or catalysts in organic synthesis is an area of ongoing interest. While direct catalytic applications of the parent compound are not widely reported, analogous benzamide structures are known to participate in and influence chemical reactions. For example, the amide functionality can act as a directing group in ortho-metalation reactions, facilitating the introduction of substituents onto the aromatic rings.

Furthermore, the development of catalysts based on benzamide scaffolds is an active field of research. The ability to introduce chiral centers into benzamide derivatives opens up possibilities for their use in asymmetric catalysis. While specific research on this compound as a catalyst is limited, the broader class of benzamides is recognized for its potential in facilitating a variety of synthetic transformations. The synthesis of related compounds, such as N-methylbenzamide, highlights the use of benzamides in condensation reactions and as components in the preparation of other amides and esters. chemicalbook.com

Potential in Advanced Functional Materials

Recent research has illuminated the promising applications of this compound in the field of advanced functional materials, particularly in the development of crystals with unique optical and piezoelectric properties.

Multifunctional Optical and Piezoelectric Crystals

Single crystals of a closely related isomer, N-(4-methylbenzyl)benzamide, have been synthesized and characterized, revealing significant potential for use as multifunctional optical and piezoelectric materials. The compound crystallizes in a noncentrosymmetric space group, which is a prerequisite for exhibiting second-order nonlinear optical and piezoelectric properties.

Research findings have demonstrated that these crystals possess a notable piezoelectric coefficient. This property, which allows the material to generate an electric charge in response to applied mechanical stress, makes it a candidate for applications in sensors, actuators, and energy harvesting devices.

The optical properties of these crystals are also of significant interest. Linear optical spectroscopy has been used to determine key parameters such as the transmittance, optical band gap, and UV cutoff wavelength. Furthermore, photoluminescence studies have been conducted to understand the material's light-emitting characteristics. The combination of piezoelectric and optical properties in a single crystal paves the way for the development of novel multifunctional devices.

Below is a data table summarizing some of the key properties of N-(4-methylbenzyl)benzamide single crystals based on available research.

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Piezoelectric Coefficient (d33) | 15 pC/N |

| UV Cutoff Wavelength | Data not specified in search results |

| Optical Band Gap | Data not specified in search results |

Density functional theory (DFT) simulations have been employed to calculate the optimized molecular geometry and to further understand the electronic and optical properties of the material. These theoretical calculations support the experimental findings and suggest that N-(4-methylbenzyl)benzamide is a promising candidate for advanced technological applications.

Q & A

Basic: What are the recommended methods for synthesizing N-benzyl-4-methylbenzamide, and how can reaction progress be monitored?

Answer:

The synthesis of this compound typically involves coupling 4-methylbenzoyl chloride with benzylamine under basic conditions. Sodium carbonate or similar bases are often used to neutralize HCl byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) to track reactant consumption and product formation. Post-synthesis, ¹H NMR spectroscopy (400 MHz, CDCl₃) is critical for structural confirmation, with characteristic peaks for the benzyl group (δ ~4.5 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm) .

Basic: What safety protocols should be followed when handling this compound and its intermediates?

Answer:

- Hazard Analysis : Conduct a pre-experiment risk assessment for all reagents (e.g., benzylamine, acyl chlorides) using guidelines from Prudent Practices in the Laboratory (Chapter 4) .

- Mutagenicity : While Ames testing on structurally similar anomeric amides indicates low mutagenicity (comparable to benzyl chloride), handle intermediates with fume hoods , gloves , and lab coats .

- Storage : Store light-sensitive or thermally unstable intermediates at –20°C under inert gas .

Basic: How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Answer:

- ¹H NMR : The benzyl group’s methylene protons appear as a singlet (δ ~4.5 ppm), while aromatic protons from the 4-methylbenzoyl moiety show splitting patterns consistent with substitution (e.g., para-substitution at δ ~7.2 ppm) .

- IR Spectroscopy : Key stretches include the amide C=O (~1650–1680 cm⁻¹) and N–H (~3300 cm⁻¹). Absence of acyl chloride peaks (~1800 cm⁻¹) confirms complete coupling .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Answer:

- Solvent Selection : Use dichloromethane (DCM) for acylation steps due to its polarity and inertness. Avoid protic solvents that may hydrolyze acyl chlorides .

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride addition to minimize side reactions (e.g., over-hydrolysis) .

- Scaling-Up : For larger batches (>100 mmol), employ continuous flow reactors to enhance mixing and heat dissipation, improving consistency .

Advanced: What methodologies are recommended for resolving contradictions in crystallographic data of this compound derivatives?

Answer:

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Cross-validate results with Olex2 or PLATON .

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve ambiguities in electron density maps. For twinned crystals, apply the TWIN and BASF commands in SHELXL .

- Validation Tools : Use CIF-check tools (e.g., checkCIF) to identify outliers in bond lengths/angles and reconcile with DFT-calculated geometries .

Advanced: How can mutagenicity risks of this compound be assessed, and what are the implications for laboratory handling?

Answer:

- Ames II Testing : Perform bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) to detect frameshift or base-pair substitutions. Compare results to positive controls (e.g., benzyl chloride) .

- Risk Mitigation : If mutagenicity is detected (e.g., revertant counts >2x control), implement double-gloving , closed-system transfers , and waste neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.